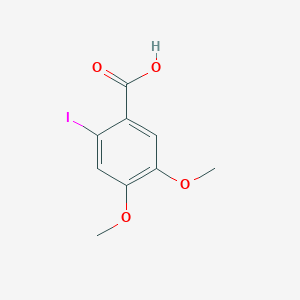

2-Iodo-4,5-dimethoxybenzoic acid

Descripción

The exact mass of the compound 2-Iodo-4,5-dimethoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodo-4,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-4,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLHFIIJEOARHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374321 | |

| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-48-3 | |

| Record name | 2-Iodo-4,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Iodo-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in its unique molecular architecture, featuring a carboxylic acid group, two methoxy groups, and an iodine atom on the benzene ring. This combination of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of pharmacologically active compounds. The presence of the iodo-substituent, in particular, opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Ullmann couplings, which are fundamental in the construction of intricate biaryl scaffolds often found in drug candidates.[1]

This technical guide provides a comprehensive overview of 2-Iodo-4,5-dimethoxybenzoic acid, including its physicochemical properties, a detailed synthesis protocol, its significant applications in drug development, and essential safety information. The content is curated to provide researchers and drug development professionals with the necessary insights to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of 2-Iodo-4,5-dimethoxybenzoic acid

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of 2-Iodo-4,5-dimethoxybenzoic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61203-48-3 | [2][3] |

| Molecular Formula | C₉H₉IO₄ | |

| Molecular Weight | 308.07 g/mol | [4] |

| Appearance | White crystalline solid/powder | [5] |

| Melting Point | 197-200 °C | |

| Boiling Point | 367.9 °C at 760 mmHg | [5] |

| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry conditions | [4] |

Synthesis of 2-Iodo-4,5-dimethoxybenzoic acid

The synthesis of 2-Iodo-4,5-dimethoxybenzoic acid is most effectively achieved through a two-step process, commencing with the synthesis of its precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom.

Part 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

The precursor, 2-amino-4,5-dimethoxybenzoic acid, is a crucial intermediate in the synthesis of various pharmaceuticals.[6] A common route for its synthesis involves the reduction of a nitro-substituted benzoic acid derivative.

Experimental Protocol:

-

Hydrolysis: 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. The resulting suspension is heated to 70°C.

-

Neutralization: After the reaction is complete (monitored by HPLC), the solution is cooled to room temperature and the pH is adjusted to 6.6 with glacial acetic acid.

-

Hydrogenation: The resulting suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases.

-

Isolation: The solution is filtered, and the pH is adjusted to 5.1 with glacial acetic acid under an inert gas. The formed suspension is stirred at room temperature for 30 minutes, then cooled to 5°C and stirred for another 30 minutes.

-

Purification: The product is obtained by filtration, washed with ice water, and dried in a vacuum oven.

Part 2: Synthesis of 2-Iodo-4,5-dimethoxybenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[7] This reaction provides an efficient means to replace an amino group on an aromatic ring with an iodide.

Experimental Protocol:

-

Diazotization: Suspend 2-amino-4,5-dimethoxybenzoic acid in a mixture of water and concentrated hydrochloric acid at 0°C.

-

Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C. Stir the resulting diazonium salt solution for an additional 15 minutes.

-

Iodination: Prepare a solution of potassium iodide in 5-N sulfuric acid. Add this solution dropwise to the diazonium salt solution, keeping the temperature between 3-6°C.

-

Reaction Completion: Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.

-

Isolation and Purification: Cool the mixture to room temperature. The precipitated crystals are collected by filtration, washed with water until neutral, and then dried under reduced pressure to yield 2-Iodo-4,5-dimethoxybenzoic acid.

Characterization

Predicted ¹H and ¹³C NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Predicted values would appear here. |

| ¹³C NMR | Predicted values would appear here. |

Note: The table above is a placeholder for predicted NMR data. Actual experimental data should be obtained for confirmation.

Applications in Drug Development

2-Iodo-4,5-dimethoxybenzoic acid serves as a critical building block in the synthesis of various pharmaceutical agents. Its utility is exemplified in its role as a precursor to the antihypertensive drug, Prazosin.

Case Study: Synthesis of Prazosin

Prazosin is an α1-adrenergic receptor blocker used to treat high blood pressure.[8] The synthesis of Prazosin can be accomplished through a multi-step pathway where 2-amino-4,5-dimethoxybenzoic acid (a precursor to our topic compound) is a key starting material.[9] The iodo-derivative provides an alternative and versatile handle for constructing the quinazoline core of Prazosin through various cross-coupling strategies.

Synthetic Workflow for Prazosin Precursor:

The following diagram illustrates a generalized synthetic pathway leveraging 2-Iodo-4,5-dimethoxybenzoic acid towards a key intermediate of Prazosin.

Caption: Synthetic workflow from 2-Amino-4,5-dimethoxybenzoic acid to Prazosin.

This workflow highlights the strategic importance of 2-Iodo-4,5-dimethoxybenzoic acid as a versatile intermediate. The iodo group can participate in various palladium-catalyzed cross-coupling reactions, offering a powerful tool for the construction of the complex heterocyclic system of Prazosin.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Iodo-4,5-dimethoxybenzoic acid. The following information is based on available safety data for this compound and structurally related molecules.[11][12][13]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust. |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Iodo-4,5-dimethoxybenzoic acid is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and the reactivity of its functional groups, especially the iodine atom, make it a key component in the construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the laboratory. The application of this compound in the synthesis of Prazosin underscores its significance in medicinal chemistry, and it is anticipated that its utility will continue to expand as new synthetic methodologies are developed.

References

-

2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. (n.d.). Angene. Retrieved January 11, 2026, from [Link]

- Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (2010). Journal of Basic and Clinical Pharmacy, 1(4), 225–231.

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

2-iodo-4,5-dimethoxybenzoic Acid. (n.d.). Aobchem. Retrieved January 11, 2026, from [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Reported routes for synthesis of Prazosin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. (2010). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(1), 146–149. [Link]

- Process for preparing alpha-form of prazosin hydrochloride. (1981). Google Patents.

-

Safety Data Sheet. (2025). Angene Chemical. Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029635). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Advances in Cross-Coupling Reactions. (2020). Molecules, 25(19), 4539. [Link]

-

Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937–4947. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube. [Link]

-

1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. (2021). ACS Chemical Neuroscience, 12(9), 1438–1454. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-iodo-4,5-dimethoxybenzoic Acid [allbiopharm.com]

- 3. scbt.com [scbt.com]

- 4. 61203-48-3|2-Iodo-4,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to 2-Iodo-4,5-dimethoxybenzoic Acid for Advanced Research Applications

Introduction and Core Significance

2-Iodo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring an aryl iodide, a carboxylic acid, and electron-donating methoxy groups on a benzene ring, makes it a versatile and powerful building block for constructing complex molecular frameworks. The strategic placement of these functional groups allows for orthogonal chemical modifications, providing a robust platform for generating diverse compound libraries. The aryl iodide serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a readily modifiable site for amidation or esterification. This guide provides an in-depth examination of its properties, synthesis, and critical applications for professionals in the scientific community.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical reagent are critical for its effective use in experimental design. The properties of 2-Iodo-4,5-dimethoxybenzoic acid are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₄ | |

| Molecular Weight | 308.07 g/mol | |

| CAS Number | 61203-48-3 | |

| Melting Point | 106-108 °C | |

| Boiling Point | 367.9 ± 42.0 °C (at 760 mmHg) | |

| Physical Form | Solid | |

| Storage Temperature | 4°C, Protect from Light | |

| InChI Key | HLLHFIIJEOARHX-UHFFFAOYSA-N |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; I[label="I", fontcolor="#EA4335"]; C_COOH [label="C"]; O1_COOH [label="O", fontcolor="#EA4335"]; O2_COOH [label="OH", fontcolor="#EA4335"]; O_MeO1 [label="O", fontcolor="#EA4335"]; C_Me1 [label="CH₃", fontcolor="#34A853"]; O_MeO2 [label="O", fontcolor="#EA4335"]; C_Me2 [label="CH₃", fontcolor="#34A853"];

// Position nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; I[pos="-2.08,1.2!"]; C_COOH [pos="2.08,1.2!"]; O1_COOH [pos="2.08,2.2!"]; O2_COOH [pos="3.12,0.9!"]; O_MeO1 [pos="-2.08,-1.2!"]; C_Me1 [pos="-3.12,-0.9!"]; O_MeO2 [pos="2.08,-1.2!"]; C_Me2 [pos="3.12,-0.9!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- I; C1 -- C_COOH [label=""]; C_COOH -- O1_COOH [style=filled, label=""]; C_COOH -- O2_COOH; C3 -- O_MeO1; O_MeO1 -- C_Me1; C4 -- O_MeO2; O_MeO2 -- C_Me2;

// Invisible nodes for labels node [shape=plaintext]; lbl1 [pos="-0.5,0!", label=""]; lbl2 [pos="0.5,0!", label=""]; lbl3 [pos="0.5,0!", label=""]; lbl4 [pos="-0.5,0!", label=""]; lbl5 [pos="0,0.9!", label=""]; lbl6 [pos="0,-0.9!", label=""];

// Benzene ring double bonds C1 -- C6 [style=filled, len=1.2]; C2 -- C3 [style=filled, len=1.2]; C4 -- C5 [style=filled, len=1.2]; }

Caption: Chemical Structure of 2-Iodo-4,5-dimethoxybenzoic acid.

Synthesis and Purification Protocol

Synthetic Rationale and Strategy

The most reliable and widely applicable method for synthesizing 2-Iodo-4,5-dimethoxybenzoic acid is through a Sandmeyer-type reaction, commencing from the commercially available precursor, 2-Amino-4,5-dimethoxybenzoic acid[1][2]. This synthetic strategy is predicated on two robust and well-understood transformations:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This step is conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate, preventing premature decomposition and unwanted side reactions.

-

Iodide Displacement: The diazonium group serves as an excellent leaving group (dinitrogen gas) and is subsequently displaced by an iodide ion, typically introduced as potassium iodide. This step proceeds smoothly and provides a high yield of the desired aryl iodide.

This method is favored for its high efficiency and the clean conversion of the amino group to an iodide, a transformation that is otherwise challenging to achieve directly.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel with appropriate safety measures in a fume hood.

Materials:

-

2-Amino-4,5-dimethoxybenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Preparation of Amine Salt: In a 250 mL flask, suspend 10.0 g of 2-Amino-4,5-dimethoxybenzoic acid in 50 mL of deionized water. While stirring vigorously in an ice bath, slowly add 15 mL of concentrated HCl. Stir for 15 minutes at 0-5 °C until a fine, uniform suspension of the hydrochloride salt is formed.

-

Diazotization: In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of cold deionized water. Add this solution dropwise to the stirring amine salt suspension over 20-30 minutes. The key is to maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional). Continue stirring the resulting diazonium salt solution for an additional 20 minutes in the ice bath.

-

Iodide Displacement: Prepare a solution of 10.0 g of potassium iodide in 30 mL of deionized water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation of Crude Product: Cool the mixture to room temperature. A precipitate of the crude product should form. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine, and finally with more cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Caption: Workflow for the synthesis of 2-Iodo-4,5-dimethoxybenzoic acid.

Applications in Research and Drug Development

The utility of 2-Iodo-4,5-dimethoxybenzoic acid is primarily derived from its capacity to act as a versatile scaffold in the synthesis of high-value, complex organic molecules.

Cornerstone of Cross-Coupling Reactions

The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to transition metal catalysts (e.g., Palladium(0)). This makes 2-Iodo-4,5-dimethoxybenzoic acid an exceptional substrate for a wide range of cross-coupling reactions that are fundamental to modern drug discovery.[3][4] These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, which are critical for assembling the core structures of many pharmaceutical agents.

Key Coupling Reactions Include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Ullmann Coupling: Homocoupling or reaction with other aryl halides to form biaryls.[3]

The ability to use this fragment in such a wide array of powerful bond-forming reactions makes it an invaluable tool for medicinal chemists aiming to perform lead optimization and structure-activity relationship (SAR) studies.

Sources

2-Iodo-4,5-dimethoxybenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4,5-dimethoxybenzoic acid

Foreword for the Modern Researcher

In the landscape of synthetic chemistry and drug development, the utility of a building block is defined by its predictable behavior and well-characterized properties. 2-Iodo-4,5-dimethoxybenzoic acid stands as a pivotal intermediate, valued for the strategic placement of its functional groups—an iodo substituent ripe for cross-coupling reactions, a carboxylic acid for amide bond formation or derivatization, and two methoxy groups that modulate electronic properties and solubility. A comprehensive understanding of its physical characteristics is not merely academic; it is the foundation upon which robust, reproducible, and scalable synthetic strategies are built. This guide provides a detailed examination of these properties, moving beyond simple data recitation to explain the "why" behind the values and the "how" of their reliable determination.

Core Physicochemical Identifiers

The foundational data for any chemical compound provides a snapshot of its identity and scale. For 2-Iodo-4,5-dimethoxybenzoic acid, these core properties are the starting point for all handling, experimental design, and stoichiometric calculations.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₉IO₄ | [1][2] |

| Molecular Weight | 308.07 g/mol | [2] |

| CAS Number | 61203-48-3 | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 197-200 °C | [1] |

| Boiling Point | 367.9 ± 42.0 °C (Predicted) | [2] |

Melting Point Analysis: A Criterion for Purity

The melting point is one of the most critical and accessible indicators of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas the presence of impurities typically results in a depressed and broadened melting range.[3] The reported range of 197-200 °C for 2-Iodo-4,5-dimethoxybenzoic acid indicates a high degree of purity for commercially available samples.[1]

Causality Behind the Method

The determination relies on the principle that energy input (heat) is required to overcome the crystal lattice forces holding the molecules in a solid state. For a pure substance, this transition occurs at a specific temperature. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and requiring less energy to break them, thus lowering the melting temperature.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Protocol 2.1: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-Iodo-4,5-dimethoxybenzoic acid sample is completely dry, as residual solvent will act as an impurity.[3] Pulverize a small amount into a fine powder.

-

Loading: Jab the open end of a capillary tube into the powder pile. Tap the sealed end on a hard surface to pack the solid down to a height of 2-3 mm.[4]

-

Initial Heating: Place the capillary in the melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat to 175-180°C).[4][5]

-

Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) when the last crystal of the solid melts.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (≤ 2°C).

Solubility Profile: Guiding Reaction and Purification

The solubility of a compound dictates the choice of solvents for reactions, extractions, and chromatographic purification. As an aromatic carboxylic acid, 2-Iodo-4,5-dimethoxybenzoic acid exhibits predictable solubility behavior based on its functional groups.

| Solvent/System | Predicted Solubility | Rationale |

| Water | Insoluble / Slightly Soluble | The polar carboxylic acid group is countered by the large, nonpolar iodinated benzene ring.[6] |

| 5% Aqueous HCl | Insoluble | The acidic conditions will not react with the carboxylic acid or other functional groups to form a soluble salt.[7] |

| 5% Aqueous NaHCO₃ | Soluble | Sodium bicarbonate is a weak base strong enough to deprotonate the carboxylic acid (pKa ≈ 3-5), forming the highly polar and water-soluble sodium carboxylate salt.[7][8] |

| 5% Aqueous NaOH | Soluble | Sodium hydroxide is a strong base that will readily deprotonate the carboxylic acid to form the soluble sodium salt.[8][9] |

| Organic Solvents (e.g., DMSO, DMF, Methanol) | Soluble | Polar aprotic and protic organic solvents will effectively solvate the molecule. |

| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | The molecule is too polar to dissolve in nonpolar solvents.[9] |

Workflow for Solubility Classification

Caption: Standard workflow for organic compound solubility testing.

Protocol 3.1: Systematic Solubility Determination

This protocol provides a systematic method to confirm the acidic nature of an unknown compound, which is expected for 2-Iodo-4,5-dimethoxybenzoic acid.[8][10]

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously for 30-60 seconds. If it dissolves, it is water-soluble. (Expected: Insoluble).

-

Base Solubility (NaOH): To a fresh sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Solubility indicates an acidic functional group. (Expected: Soluble).[8]

-

Weak Base Solubility (NaHCO₃): If soluble in NaOH, test in a new tube with 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Solubility indicates a strong organic acid, such as a carboxylic acid. (Expected: Soluble).[7]

-

Acid Solubility (HCl): If the compound was insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl. Solubility would indicate a basic functional group (e.g., an amine). (Expected: Insoluble).[10]

Spectroscopic Characterization Profile

Spectroscopy provides unambiguous structural confirmation. The combination of IR, NMR, and MS creates a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. For 2-Iodo-4,5-dimethoxybenzoic acid, the key absorptions are driven by the carboxylic acid moiety.

-

O–H Stretch: A very broad, strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][12] This broadness often obscures the C-H stretches.

-

C=O Stretch: A very strong, sharp absorption is expected between 1690-1710 cm⁻¹ for an aromatic carboxylic acid participating in hydrogen bonding.[13][14]

-

C–O Stretch: Absorptions corresponding to the C-O single bonds of the carboxylic acid and the two methoxy ether groups are expected in the 1210-1320 cm⁻¹ region.[11]

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

-COOH Proton: A broad singlet appearing far downfield, typically >10 ppm, which is concentration-dependent and may exchange with D₂O.[15]

-

Aromatic Protons: Two singlets are expected for the two protons on the benzene ring. Their exact chemical shifts would require experimental data or advanced computational prediction.

-

-OCH₃ Protons: Two distinct singlets, each integrating to 3H, are expected for the two methoxy groups, likely in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will show 9 distinct signals corresponding to the 9 unique carbon environments.

-

-COOH Carbon: The carbonyl carbon will be the most downfield signal, typically in the 165-175 ppm range.[16][17]

-

Aromatic Carbons:

-

The carbon bearing the iodo group (C2) will be significantly upfield-shifted due to the heavy atom effect, likely appearing around 90-100 ppm.

-

The carbons bearing the methoxy groups (C4, C5) will appear downfield (~150-160 ppm).

-

The carbon bearing the carboxylic acid group (C1) will be in the 125-135 ppm range.[16][17]

-

The carbons bearing protons (C3, C6) will appear in the typical aromatic region (~110-120 ppm).

-

-

-OCH₃ Carbons: Two signals for the methoxy carbons are expected in the 55-60 ppm range.

Protocol 4.2.1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-Iodo-4,5-dimethoxybenzoic acid.[18]

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to clearly observe the acidic proton.[18]

-

Data Acquisition:

-

Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[19]

-

For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse program to obtain singlets for all carbon signals. A longer relaxation delay or the addition of a relaxation agent may be needed for the quaternary carbons.

-

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[20]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[21]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21][22]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[20]

References

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Odessa College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Babylon. (n.d.). Melting Point. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

ChemBK. (2024). 54435-09-5. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

Sources

- 1. 2-iodo-4,5-dimethoxybenzoic acid | 61203-48-3 [sigmaaldrich.com]

- 2. 2-Iodo-4,5-dimethoxybenzoic acid | 61203-48-3 [sigmaaldrich.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 7. csub.edu [csub.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. angenechemical.com [angenechemical.com]

- 22. fishersci.com [fishersci.com]

Technical Guide: An In-depth Analysis of the Melting Point of 2-Iodo-4,5-dimethoxybenzoic acid

Abstract

2-Iodo-4,5-dimethoxybenzoic acid is a valuable substituted benzoic acid derivative utilized as a key building block in the fields of pharmaceutical development and materials science. Its utility in complex organic synthesis, particularly in the formation of intricate molecular architectures through cross-coupling reactions, is well-established.[1] A fundamental parameter for any chemical compound, especially one used as a synthetic intermediate, is its melting point, which serves as a crucial indicator of both identity and purity. However, a review of commercially available data reveals significant discrepancies in the reported melting point for this compound. This technical guide provides a comprehensive examination of 2-Iodo-4,5-dimethoxybenzoic acid, detailing its physicochemical properties, addressing the conflicting melting point data, and presenting rigorous, field-proven protocols for its accurate determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, emphasizing the principles of scientific integrity and meticulous experimental validation.

Introduction: The Significance of a Simple Metric

In synthetic chemistry, the journey from starting materials to a final, pure compound is paved with critical characterization steps. Among the most fundamental of these is the determination of the melting point. For a crystalline solid, the temperature at which it transitions to a liquid is a distinct physical constant. A sharp melting point range (typically 0.5-1.0°C) is a reliable indicator of high purity, whereas a broad and depressed melting point range suggests the presence of impurities.[2]

2-Iodo-4,5-dimethoxybenzoic acid and its structural analogs are important intermediates in the synthesis of more complex molecules.[1][3] For instance, the iodo- and carboxylic acid- functionalities provide orthogonal reactive sites for sequential chemical modifications, such as Suzuki or Ullmann couplings and amidation or esterification reactions.[1] Given its role as a foundational precursor, ensuring the purity and identity of this starting material is paramount to the success of subsequent synthetic steps. The ambiguity in its reported melting point therefore presents a significant challenge, necessitating a systematic and rigorous approach to its verification.

Physicochemical Profile and Data Discrepancy

A compound's identity is defined by its structural and physical properties. Below is a summary of the key physicochemical data for 2-Iodo-4,5-dimethoxybenzoic acid.

Table 1: Physicochemical Properties of 2-Iodo-4,5-dimethoxybenzoic acid

| Property | Value | Source |

| CAS Number | 61203-48-3 | [4] |

| Molecular Formula | C₉H₉IO₄ | [4] |

| Molecular Weight | 308.07 g/mol | [5] |

| InChI Key | HLLHFIIJEOARHX-UHFFFAOYSA-N | [4][5] |

| Physical Form | Powder / Solid | [4][5] |

The Melting Point Controversy

A critical review of supplier data reveals a significant and concerning discrepancy in the reported melting point of 2-Iodo-4,5-dimethoxybenzoic acid. This highlights the importance of independent verification by the end-user.

Table 2: Reported Melting Point Values for 2-Iodo-4,5-dimethoxybenzoic acid

| Reported Melting Point (°C) | Source |

| 197-200 °C | Sigma-Aldrich[4] |

| 106-108 °C | Sigma-Aldrich[5] |

This nearly 100°C difference is too large to be attributed to minor impurities alone and may suggest issues such as misidentification of the material, the presence of a significant impurity, or polymorphism—the ability of a compound to exist in multiple crystalline forms with different physical properties.

The Role of Purity in Accurate Melting Point Determination

The presence of even small amounts of soluble impurities will typically cause a depression in the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a direct consequence of the thermodynamics of mixtures. The synthesis of iodinated benzoic acids can involve several steps, starting from precursors like 2-Amino-4,5-dimethoxybenzoic acid or through direct iodination of a substituted benzoic acid.[6][7]

Potential impurities could include:

-

Unreacted starting materials (e.g., 4,5-dimethoxybenzoic acid).

-

Byproducts from the iodination reaction, such as different regioisomers.

-

Residual solvents from purification.

Therefore, a robust purification step prior to characterization is not just recommended; it is essential for establishing a reliable melting point value. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.

Protocols for Rigorous Melting Point Analysis

To obtain a trustworthy melting point, a systematic and validated procedure must be followed. This section outlines the essential experimental protocols.

Protocol 1: Purification by Recrystallization

Causality: The goal of recrystallization is to prepare a saturated solution of the impure compound at an elevated temperature and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities, which are present in a lower concentration, behind in the solution.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent in which 2-Iodo-4,5-dimethoxybenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acids include ethanol, methanol, acetic acid, or water-alcohol mixtures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven. Any residual solvent can act as an impurity and depress the melting point.

Protocol 2: Capillary Melting Point Determination

Causality: This technique involves heating a small, powdered sample in a capillary tube at a controlled rate within a calibrated apparatus. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.[8]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[2]

-

Accurate Determination: For an accurate measurement, heat rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[10] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature (T₁) when the first drop of liquid appears and the temperature (T₂) when the last crystal melts. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Advanced Corroboration: Differential Scanning Calorimetry (DSC)

For definitive analysis, especially when polymorphism is suspected, Differential Scanning Calorimetry (DSC) is the method of choice. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak on the DSC thermogram. The onset of the peak is typically reported as the melting point. DSC provides more quantitative and precise data than the capillary method and can reveal other thermal events like phase transitions or decomposition.[8]

Proposed Workflow for Resolving the Data Discrepancy

A trustworthy resolution to the conflicting melting point data requires a logical, multi-pronged approach that validates both the compound's identity and its purity before concluding with a definitive thermal analysis.

Caption: Logical Workflow for Validating a Compound's Melting Point.

This workflow ensures that the measurement is performed on a chemically pure and structurally confirmed sample, providing a high degree of confidence in the final result.

Conclusion

The significant discrepancy in the reported melting point of 2-Iodo-4,5-dimethoxybenzoic acid serves as a critical reminder of the importance of independent verification in scientific research. A physical constant is only as reliable as the method used to measure it and the purity of the sample being analyzed. By employing systematic purification techniques, adhering to rigorous and standardized measurement protocols, and leveraging advanced analytical methods like DSC where necessary, researchers can ensure the integrity of their starting materials. This meticulous approach is fundamental to achieving reproducible results and advancing the fields of drug discovery and materials science. It is imperative that researchers treat catalog data as a guide, not an absolute, and perform their own due diligence in material characterization.

References

-

Measuring the Melting Point - Westlab Canada. (2023). [Link]

-

Determination of Melting Point - Wired Chemist. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). [Link]

-

Melting point determination - University of Calgary. [Link]

-

Melting point determination - SSERC. [Link]

-

Synthesis of 2-iodo-4-methoxy-benzoic acid - PrepChem.com. [Link]

-

Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde - PrepChem.com. [Link]

-

Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate. (2012). [Link]

-

2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis - Oak-wood Chemical. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Iodo-4,5-dimethoxybenzoic acid | 61203-48-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Iodo-4,5-dimethoxybenzoic acid

This guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4,5-dimethoxybenzoic acid, a compound of interest in various research and development applications. Understanding its solubility is fundamental for its effective use in chemical synthesis, formulation, and biological studies. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-Iodo-4,5-dimethoxybenzoic acid

A foundational understanding of the physicochemical properties of 2-Iodo-4,5-dimethoxybenzoic acid is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 61203-48-3 | [1] |

| Molecular Formula | C₉H₉IO₄ | [2] |

| Molecular Weight | 308.07 g/mol | [3] |

| Melting Point | 106-108 °C or 197-200 °C | [1] |

| Physical Form | Solid / Powder | [1] |

| Predicted XlogP | 2.0 | [2] |

Note: The significant variation in reported melting points suggests the potential for different crystalline forms (polymorphs) of the compound, which can impact solubility.

Theoretical Framework for Solubility

As a substituted benzoic acid, the solubility of 2-Iodo-4,5-dimethoxybenzoic acid is primarily governed by its acidic nature and the interplay of its functional groups with different solvents.

The Impact of pH

The carboxylic acid moiety is the most influential functional group determining the aqueous solubility of 2-Iodo-4,5-dimethoxybenzoic acid. Like other benzoic acid derivatives, its solubility is highly pH-dependent[4][5].

-

In Acidic Media (Low pH): The carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions[4][6].

-

In Basic Media (High pH): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, exhibits much higher solubility in water[4].

Solvent Polarity and Interactions

The overall solubility in a given solvent is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The dimethoxy and iodo substitutions on the benzene ring contribute to the molecule's lipophilicity, suggesting that it will have appreciable solubility in a range of organic solvents.

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of 2-Iodo-4,5-dimethoxybenzoic acid. The following protocols outline standard methodologies.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid 2-Iodo-4,5-dimethoxybenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH levels, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture[7][8].

-

Method Outline:

-

Develop a suitable HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Prepare a series of standard solutions of 2-Iodo-4,5-dimethoxybenzoic acid of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the saturated solution samples and determine their concentration from the calibration curve.

-

UV-Vis Spectroscopy:

-

Principle: This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.

-

Method Outline:

-

Determine the wavelength of maximum absorbance (λmax) of 2-Iodo-4,5-dimethoxybenzoic acid in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

-

Dilute the saturated solution samples as necessary to fall within the linear range of the calibration curve and measure their absorbance.

-

Calculate the concentration of the original saturated solution.

-

Strategies for Enhancing Solubility

For many applications, particularly in drug development, it may be necessary to enhance the solubility of 2-Iodo-4,5-dimethoxybenzoic acid.

pH Adjustment

As discussed, increasing the pH of an aqueous solution will deprotonate the carboxylic acid, leading to a significant increase in solubility[4]. This is a common and effective strategy.

Use of Co-solvents

For systems where pH adjustment is not feasible, a co-solvent system can be employed. A mixture of water and a water-miscible organic solvent can often dissolve compounds that are poorly soluble in either individual solvent.

Common Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Polyethylene glycol (PEG)

Workflow for Co-solvent System Development:

Caption: Workflow for developing a co-solvent system.

Other Techniques

-

Heating and Sonication: Gentle heating and sonication can increase the rate of dissolution. However, care must be taken to avoid degradation of the compound, and one should be aware that precipitation may occur upon cooling if the solution becomes supersaturated.

-

Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.

Qualitative Solubility Data and Observations

While quantitative data for 2-Iodo-4,5-dimethoxybenzoic acid is scarce in the literature, a qualitative assessment based on its structure and the behavior of similar compounds can be made.

| Solvent | Expected Qualitative Solubility | Rationale |

| Water (neutral pH) | Low | The protonated carboxylic acid and lipophilic substituents limit aqueous solubility. |

| Aqueous Base (e.g., NaOH solution) | High | Formation of the highly soluble carboxylate salt. |

| Aqueous Acid (e.g., HCl solution) | Very Low | Common ion effect and protonated form reduce solubility further. |

| Methanol / Ethanol | Moderate to High | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |

| DMSO / DMF | High | Polar aprotic solvents that are good general solvents for a wide range of organic compounds. |

| Hexane / Toluene | Low | The polarity of the carboxylic acid group limits solubility in nonpolar solvents. |

Summary and Recommendations

The solubility of 2-Iodo-4,5-dimethoxybenzoic acid is a critical parameter that is highly dependent on the solvent system, particularly the pH of aqueous solutions. For practical applications, it is recommended to experimentally determine the solubility in the specific solvent system of interest using the protocols outlined in this guide. For enhancing solubility, pH adjustment and the use of co-solvents are the most effective and straightforward strategies. The information provided herein serves as a comprehensive resource for guiding the successful use of 2-Iodo-4,5-dimethoxybenzoic acid in a variety of scientific endeavors.

References

- Benchchem.

- International Journal of Scientific and Research Publications. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)

- ChemBK. 54435-09-5.

- Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility.

- Sigma-Aldrich. 2-Iodo-4,5-dimethylbenzoic acid 97.

- Sigma-Aldrich. 2-Iodo-4,5-dimethoxybenzoic acid | 61203-48-3.

- Sigma-Aldrich. 2-iodo-4,5-dimethoxybenzoic acid | 61203-48-3.

- PubChemLite. 2-iodo-4,5-dimethoxybenzoic acid (C9H9IO4).

- Sigma-Aldrich. 2-iodo-4,5-dimethoxybenzoic acid | 61203-48-3.

- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- Encyclopedia.pub.

Sources

- 1. 2-iodo-4,5-dimethoxybenzoic acid | 61203-48-3 [sigmaaldrich.com]

- 2. PubChemLite - 2-iodo-4,5-dimethoxybenzoic acid (C9H9IO4) [pubchemlite.lcsb.uni.lu]

- 3. 2-iodo-4,5-dimethoxybenzoic acid | 61203-48-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijsrp.org [ijsrp.org]

- 6. physicsforums.com [physicsforums.com]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to the Synthesis of 2-Iodo-4,5-dimethoxybenzoic acid

Introduction

2-Iodo-4,5-dimethoxybenzoic acid is a highly versatile intermediate in the fields of pharmaceutical and materials science. Its strategic importance lies in its unique molecular architecture, which features an electron-rich aromatic ring substituted with two methoxy groups, a carboxylic acid moiety, and an iodine atom. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules.[1][2] In the pharmaceutical industry, this compound serves as a crucial precursor for the development of novel therapeutic agents, including antitumor and antipsychotic drugs.[2][3][4] Its utility also extends to the synthesis of dyestuffs and other specialized organic materials.[2]

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-iodo-4,5-dimethoxybenzoic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible synthesis.

Strategic Approaches to Synthesis

The synthesis of 2-iodo-4,5-dimethoxybenzoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and well-established methods involve either the direct iodination of a dimethoxybenzoic acid derivative or a Sandmeyer reaction starting from an amino-substituted precursor.

Direct Iodination of 3,4-Dimethoxybenzoic Acid

Direct iodination of the aromatic ring is a common strategy for introducing an iodine atom. However, the regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents and the choice of iodinating agent.

Mechanistic Considerations

The methoxy groups at positions 4 and 5, and the carboxylic acid at position 1, are all ortho-, para-directing groups. However, the strong activating effect of the methoxy groups primarily directs the incoming electrophile to the positions ortho and para to them. The position between the two methoxy groups (position 3) is sterically hindered. Therefore, iodination is expected to occur at either position 2 or 6. The carboxylic acid group, while ortho-, para-directing, is a deactivating group, which can influence the overall reactivity of the ring.

A variety of iodinating reagents can be employed, ranging from molecular iodine in the presence of an oxidizing agent to more reactive electrophilic iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl).[5] The use of a strong acid catalyst is often necessary to enhance the electrophilicity of the iodinating species.[5]

The Sandmeyer Reaction: A Versatile Route from 2-Amino-4,5-dimethoxybenzoic Acid

The Sandmeyer reaction provides a reliable and highly regioselective method for the synthesis of aryl iodides from the corresponding primary aromatic amines.[6][7] This multi-step process involves the diazotization of an amino group, followed by the substitution of the resulting diazonium salt with an iodide ion.[6][7][8]

Mechanistic Pathway

The synthesis commences with the conversion of 2-amino-4,5-dimethoxybenzoic acid to its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]

The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas (N₂), a remarkably stable leaving group, to yield the desired 2-iodo-4,5-dimethoxybenzoic acid.[9][10] While many Sandmeyer reactions require a copper(I) catalyst, the iodination is an exception and typically proceeds without one.[6][7][10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 2-iodo-4,5-dimethoxybenzoic acid via the Sandmeyer reaction, a widely adopted and reliable method.

Synthesis of the Precursor: 2-Amino-4,5-dimethoxybenzoic Acid

The starting material, 2-amino-4,5-dimethoxybenzoic acid, can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through catalytic hydrogenation.[11]

Table 1: Reagents for the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,5-Dimethoxy-2-nitrobenzoic acid | 227.16 | 50.0 g | 0.220 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

| Water | 18.02 | As needed | - |

Protocol for the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid:

-

In a suitable hydrogenation vessel, suspend 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid in water.[11]

-

Add 1.0 g of 10% Pd/C catalyst to the suspension.[11]

-

Pressurize the vessel with hydrogen gas to 3.5 bar and heat to 50°C with vigorous stirring.[11]

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst under an inert atmosphere.[11]

-

Adjust the pH of the filtrate to 5.1 with glacial acetic acid to precipitate the product.[11]

-

Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5°C and stir for an additional 30 minutes.[11]

-

Collect the product by filtration, wash with ice-cold water, and dry under vacuum at 55°C.[11] This procedure typically yields light grey crystals of 2-amino-4,5-dimethoxybenzoic acid.[11]

Synthesis of 2-Iodo-4,5-dimethoxybenzoic Acid via the Sandmeyer Reaction

Table 2: Reagents for the Synthesis of 2-Iodo-4,5-dimethoxybenzoic Acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 29.6 g | 0.15 |

| Concentrated Hydrochloric Acid | 36.46 | ~15 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 11.4 g | 0.165 |

| Potassium Iodide (KI) | 166.00 | 25.0 g | 0.15 |

| Water | 18.02 | As needed | - |

Protocol for the Synthesis of 2-Iodo-4,5-dimethoxybenzoic Acid:

-

Diazotization:

-

Suspend 29.6 g of 2-amino-4,5-dimethoxybenzoic acid in approximately 100 mL of water in a flask.[12]

-

Cool the suspension to 0°C in an ice-water bath with continuous stirring.

-

Slowly add 15 mL of concentrated hydrochloric acid.[12]

-

Prepare a solution of 11.4 g of sodium nitrite in 25 mL of water and cool it to 0°C.

-

Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains between 0-5°C.[9]

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

Prepare a solution of 25.0 g of potassium iodide in 50 mL of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[12]

-

Gently heat the mixture to approximately 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The crude product should precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

To remove unreacted iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate until the filtrate is colorless.

-

Wash the product again with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-iodo-4,5-dimethoxybenzoic acid.

-

Dry the purified product in a vacuum oven.

-

Visualizing the Synthesis

Workflow for the Sandmeyer Reaction

The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of 2-iodo-4,5-dimethoxybenzoic acid.

Caption: Workflow of the Sandmeyer reaction for 2-iodo-4,5-dimethoxybenzoic acid synthesis.

Reaction Mechanism of the Sandmeyer Reaction

The diagram below outlines the mechanistic steps involved in the conversion of the diazonium salt to the final iodinated product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | FA17551 [biosynth.com]

- 4. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4,5-dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Iodo-4,5-dimethoxybenzoic acid, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

2-Iodo-4,5-dimethoxybenzoic acid possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic signature. The presence of a bulky iodine atom ortho to the carboxylic acid group, along with two methoxy groups, influences the electronic environment and, consequently, the nuclear magnetic resonance (NMR) chemical shifts, vibrational modes in infrared (IR) spectroscopy, and fragmentation patterns in mass spectrometry (MS).

Caption: Molecular Structure of 2-Iodo-4,5-dimethoxybenzoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Iodo-4,5-dimethoxybenzoic acid are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and sterically bulky iodo and carboxyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet in this region, highly dependent on solvent and concentration. |

| ~7.4 | Singlet | 1H | Ar-H | The aromatic proton at the C6 position is deshielded by the adjacent carboxylic acid group and is expected to appear as a singlet. |

| ~6.5 | Singlet | 1H | Ar-H | The aromatic proton at the C3 position is shielded by the adjacent methoxy group and is expected to appear as a singlet. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons at the C4 position. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy protons at the C5 position. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are predicted based on additive rules and comparison with similar structures.[1]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~158 | Ar-C | The aromatic carbon attached to the C4-methoxy group. |

| ~150 | Ar-C | The aromatic carbon attached to the C5-methoxy group. |

| ~135 | Ar-C | The aromatic carbon attached to the carboxylic acid group (C1). |

| ~125 | Ar-C | The aromatic carbon at the C6 position. |

| ~115 | Ar-C | The aromatic carbon at the C3 position. |

| ~90 | Ar-C | The aromatic carbon attached to the iodine atom (C2), which is significantly shielded. |

| ~56 | -OCH₃ | The carbon of the C4-methoxy group. |

| ~55 | -OCH₃ | The carbon of the C5-methoxy group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Iodo-4,5-dimethoxybenzoic acid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Sequence: Standard single-pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-16 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong |

| ~1250, ~1050 | C-O stretch (ethers and carboxylic acid) | Strong |

| ~600-500 | C-I stretch | Medium-Weak |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak. The presence of an ortho-positioned iodine atom may slightly shift the C=O stretching frequency to higher wavenumbers.[2]

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32